4-Hydroxy-8-methyl-2-propylquinoline
Overview
Description
4-Hydroxy-8-methyl-2-propylquinoline is a chemical compound offered by several scientific research product providers . It’s used for experimental and research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCCC1=CC(=O)C2=C(N1)C(=CC=C2)C
. This indicates that the compound has a quinoline core with a hydroxy group at the 4th position, a methyl group at the 8th position, and a propyl group at the 2nd position . Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 201.26 , and its molecular formula is C13H15NO . The compound’s InChI string is1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15)
.
Scientific Research Applications
Antimicrobial Applications
4-Hydroxyquinolines, including derivatives like 4-Hydroxy-8-methyl-2-propylquinoline, have been studied for their antimicrobial properties. A study by Patel and Patel (2017) synthesized a novel ligand related to 8-hydroxyquinoline and investigated its metal complexes for in vitro antimicrobial activity against various bacteria and fungi, demonstrating significant antimicrobial potential (Patel & Patel, 2017).
Alzheimer's Disease Research
4-Hydroxyquinolines have been proposed for the treatment of Alzheimer's disease (AD). Kenche et al. (2013) discussed the use of 2-substituted 8-hydroxyquinolines in AD treatment, highlighting their potential as metal chaperones that disaggregate metal-enriched amyloid plaques (Kenche et al., 2013).
Luminescence and Coordination Chemistry
Chen et al. (2015) explored the coordination chemistry of 2-Methyl-8-hydroxyquinoline, revealing its applications in single-component white light luminescence, which could be relevant for the development of new luminescent materials (Chen et al., 2015).
Anticancer Research
The anticancer properties of 4-Hydroxyquinoline derivatives have been studied. Chen et al. (2006) synthesized certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives and evaluated their antiproliferative effects, finding significant activity against certain solid cancer cells (Chen et al., 2006).
Corrosion Inhibition
In the context of corrosion inhibition, Rbaa et al. (2019) synthesized novel 8-hydroxyquinoline derivatives and assessed their effectiveness as corrosion inhibitors for mild steel, showing promising results (Rbaa et al., 2019).
Supramolecular Chemistry
8-Hydroxyquinoline has been utilized in supramolecular chemistry for the development of sensors and emitting devices, as discussed by Albrecht et al. (2008). This includes applications in creating new supramolecular sensors and self-assembled aggregates (Albrecht et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
8-methyl-2-propyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIWAWKGQRGEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=CC=CC(=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653733 | |
Record name | 8-Methyl-2-propylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-87-6 | |
Record name | 8-Methyl-2-propylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1070879-87-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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